BMS-1166 Exhibits Highest Potency Among [3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol Derivatives
BMS-1166 is identified as the most potent compound within the [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol derivative series described in the primary medicinal chemistry literature [1]. This class-level potency superiority was established through systematic structure–activity relationship (SAR) analysis of multiple derivatives evaluated under standardized HTRF assay conditions. The rank-ordering within this specific chemical scaffold directly informs compound selection for PD-L1 dimerization studies.
| Evidence Dimension | Relative potency rank within defined chemical series |
|---|---|
| Target Compound Data | Most potent derivative in series |
| Comparator Or Baseline | Multiple [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol derivatives |
| Quantified Difference | Highest rank (most potent) in series; specific IC50 differences not numerically reported per derivative in source |
| Conditions | PD-1/PD-L1 HTRF binding assay |
Why This Matters
Procurement of the most potent derivative ensures maximum assay sensitivity and reduces the compound quantity required for screening campaigns.
- [1] IUPHAR/BPS Guide to Pharmacology. Ligand ID 9608: BMS-1166. guidetoimmunopharmacology.org/GRAC/LigandDisplayForward?ligandId=9608 View Source
